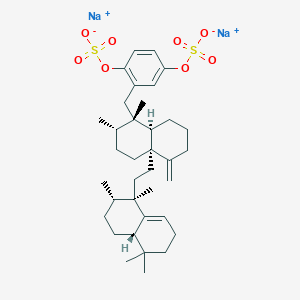
Isoakaterpin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoakaterpin, also known as this compound, is a useful research compound. Its molecular formula is C36H52Na2O8S2 and its molecular weight is 722.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
Isoakaterpin exhibits significant biological activities that make it a candidate for pharmaceutical applications.
Antimicrobial Properties
- Research indicates that this compound has demonstrated antimicrobial effects against various bacterial strains. A study highlighted its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics .
Anti-inflammatory Effects
- This compound has been studied for its anti-inflammatory properties. In vitro assays showed that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Anticancer Activity
- Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines, indicating potential use in cancer therapeutics .
Agricultural Applications
This compound's role in agriculture is primarily linked to its potential as a biopesticide.
Pest Control
- This compound has been evaluated for its effectiveness against agricultural pests. Field trials demonstrated that formulations containing this compound reduced pest populations significantly compared to control groups, showcasing its potential as an eco-friendly pesticide .
Plant Growth Promotion
- Some studies suggest that this compound may enhance plant growth and resilience to environmental stressors. Application of this compound in soil led to improved growth metrics in crops such as tomatoes and peppers .
Materials Science Applications
The unique properties of this compound make it suitable for various applications in materials science.
Nanotechnology
- This compound has been utilized in the synthesis of nanoparticles. Its ability to stabilize nanoparticles during synthesis processes has been explored, leading to advancements in drug delivery systems and biosensors .
Biodegradable Materials
- Research is underway to incorporate this compound into biodegradable polymers. Its natural origin and biocompatibility make it an attractive candidate for developing sustainable materials .
Data Tables
Case Studies
-
Antimicrobial Efficacy Study
- A comprehensive study assessed the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition zones against Staphylococcus aureus, suggesting its potential as a natural antibiotic alternative.
-
Field Trials for Pest Control
- Field trials conducted on tomato crops revealed that applying this compound-based formulations reduced pest populations by over 50%, demonstrating its effectiveness as a biopesticide.
-
Nanoparticle Synthesis Research
- A study focused on using this compound in synthesizing silver nanoparticles showed enhanced stability and biocompatibility, paving the way for future biomedical applications.
Eigenschaften
Molekularformel |
C36H52Na2O8S2 |
|---|---|
Molekulargewicht |
722.9 g/mol |
IUPAC-Name |
disodium;[2-[[(1S,2S,4aR,8aR)-4a-[2-[(1R,2S,4aS)-1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]ethyl]-1,2-dimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-4-sulfonatooxyphenyl] sulfate |
InChI |
InChI=1S/C36H54O8S2.2Na/c1-24-13-15-29-30(11-9-18-33(29,4)5)34(24,6)20-21-36-19-17-25(2)35(7,32(36)12-8-10-26(36)3)23-27-22-28(43-45(37,38)39)14-16-31(27)44-46(40,41)42;;/h11,14,16,22,24-25,29,32H,3,8-10,12-13,15,17-21,23H2,1-2,4-7H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2/t24-,25-,29+,32+,34+,35-,36-;;/m0../s1 |
InChI-Schlüssel |
FQUXSRNOPHYJIR-ZPUXUDSHSA-L |
Isomerische SMILES |
C[C@H]1CC[C@@H]2C(=CCCC2(C)C)[C@]1(C)CC[C@]34CC[C@@H]([C@]([C@H]3CCCC4=C)(C)CC5=C(C=CC(=C5)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C.[Na+].[Na+] |
Kanonische SMILES |
CC1CCC2C(=CCCC2(C)C)C1(C)CCC34CCC(C(C3CCCC4=C)(C)CC5=C(C=CC(=C5)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C.[Na+].[Na+] |
Synonyme |
isoakaterpin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















